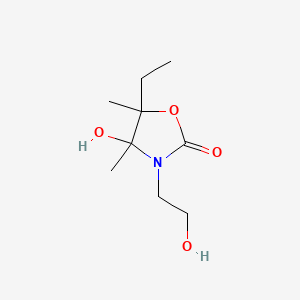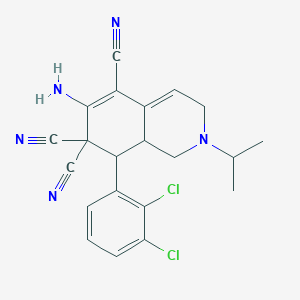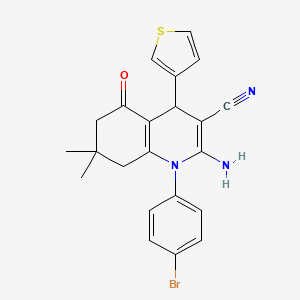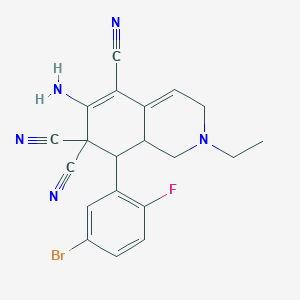
5-ethyl-4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-1,3-oxazolidin-2-one
描述
5-ethyl-4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as oxazolidinone and has been found to have various applications in the field of medicine and biochemistry. In
作用机制
The mechanism of action of 5-ethyl-4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis. This compound binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and subsequent translation of mRNA into protein. This results in the inhibition of bacterial growth and ultimately leads to bacterial death.
Biochemical and Physiological Effects:
5-ethyl-4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-1,3-oxazolidin-2-one has been found to have minimal toxicity and is well-tolerated in humans. However, prolonged use of this compound has been associated with the development of peripheral neuropathy and myelosuppression. Additionally, oxazolidinone has been shown to have a potential for drug interactions with other medications, including monoamine oxidase inhibitors (MAOIs) and serotonin reuptake inhibitors (SSRIs).
实验室实验的优点和局限性
One of the main advantages of using 5-ethyl-4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-1,3-oxazolidin-2-one in lab experiments is its broad-spectrum antibacterial activity. This compound has been shown to be effective against a wide range of bacterial strains, making it a valuable tool in the study of infectious diseases. However, the use of oxazolidinone in lab experiments is limited by its potential for drug interactions and the development of adverse effects with prolonged use.
未来方向
There are several future directions for the study of 5-ethyl-4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-1,3-oxazolidin-2-one. One potential area of research is the development of new analogs of oxazolidinone with improved antibacterial activity and reduced toxicity. Additionally, the use of this compound in combination with other antibiotics may provide a more effective treatment for infectious diseases. Finally, further research is needed to better understand the mechanism of action and potential drug interactions of oxazolidinone.
In conclusion, 5-ethyl-4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-1,3-oxazolidin-2-one is a unique compound with potential applications in the field of medicine and biochemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of oxazolidinone in the treatment of infectious diseases.
科学研究应用
5-ethyl-4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-1,3-oxazolidin-2-one has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Additionally, oxazolidinone has been shown to be effective in the treatment of tuberculosis and other infectious diseases.
属性
IUPAC Name |
5-ethyl-4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-4-8(2)9(3,13)10(5-6-11)7(12)14-8/h11,13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSDQXWHHHHCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(N(C(=O)O1)CCO)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 5-amino-8-cyano-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B4289412.png)
![ethyl 5-amino-8-cyano-2-(4-ethylbenzylidene)-7-(4-ethylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B4289419.png)
![3,5-bis[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile](/img/structure/B4289423.png)
![1-(2-iodobenzoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4289428.png)
![2-(2-chloro-6-fluorophenyl)-1-(4-fluorobenzoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4289429.png)
![2-biphenyl-4-yl-7-chloro-1-(trifluoroacetyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4289430.png)


![3,6-bis{[2-(butylthio)ethyl]thio}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4289453.png)
![N-(2-nitrophenyl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4289456.png)
![2-(phenylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4289457.png)
![ethyl 4-[2-(2-methoxy-2-oxoethoxy)-1-naphthyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4289479.png)
![(2,4-dinitrophenyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4289483.png)